Ha-DEF1 is sourced from sunflower plants. The gene encoding this defensin was identified through molecular characterization techniques, including sequencing and bioinformatics analysis. The protein is characterized by an endoplasmic reticulum signal sequence, which is typical for secreted proteins involved in defense responses .
The synthesis of Ha-DEF1 can be achieved through various methods, including recombinant DNA technology. This involves cloning the Ha-DEF1 gene into an expression vector, followed by transformation into a suitable host organism (often Escherichia coli) for protein production.
Ha-DEF1 exhibits a characteristic defensin structure, which includes several disulfide bonds that stabilize its conformation. The typical structure consists of a compact fold that facilitates its interaction with microbial membranes.
The molecular weight of Ha-DEF1 is approximately 5 kDa, and its sequence features a conserved pattern typical of plant defensins, including a signal peptide and multiple cysteine residues that form disulfide bridges .
Ha-DEF1 is known to engage in several biochemical reactions that contribute to its antimicrobial activity. It interacts with lipid membranes of pathogens, leading to membrane disruption and cell lysis.
The mechanism by which Ha-DEF1 exerts its effects involves several steps:
Experimental studies have shown that exposure to Ha-DEF1 can significantly reduce the viability of Orobanche cells in vitro, demonstrating its potential as a biocontrol agent in agriculture .
Ha-DEF1 is a soluble peptide under physiological conditions. Its stability is influenced by pH and ionic strength, which affect its interaction with membranes.
Key chemical properties include:
Ha-DEF1 has significant potential applications in agriculture as a biopesticide due to its ability to inhibit parasitic plants and pathogens. Its use could lead to reduced reliance on chemical pesticides, promoting sustainable agricultural practices.
Additionally, research into Ha-DEF1 contributes to understanding plant defense mechanisms at a molecular level, providing insights that could lead to the development of genetically modified crops with enhanced resistance to diseases and pests .
Ha-DEF1 belongs to the plant defensin family (PDFs), small cationic peptides (~5–10 kDa) characterized by eight conserved cysteine residues forming four disulfide bonds that stabilize their β-sheet-rich tertiary structure. Within sunflower (Helianthus annuus), defensins are encoded by a multigene family, with Ha-DEF1 distinguished from paralogs like SF18 and SD2 by its root-predominant expression and specific induction upon parasitic challenge. Genomic analyses reveal that plant defensins are categorized into two classes:
Ha-DEF1 clusters phylogenetically with Class I defensins, sharing >70% sequence homology with gerbera GhPDF1.1–1.5 and Arabidopsis AtPDF2.5. Its gene structure lacks introns, a feature conserved in stress-responsive defensins enabling rapid transcriptional induction [1] [7].
Table 1: Genomic Features of Plant Defensin Classes
Feature | Class I (e.g., Ha-DEF1) | Class II (e.g., GhPDF1.1) |
---|---|---|
Domains | SP + Mature domain | SP + Mature domain + CTPP |
Introns | Often intronless | May contain introns |
Expression Site | Roots, induced by stress | Multiple tissues, constitutive |
C-terminal Feature | Positively charged | Neutral/acidic, 30–45 residues |
Representative Homologs | GhPDF2.3, AtPDF2.5 | GhPDF1.3, NaD1 |
Ha-DEF1 exhibits a highly specialized tissue-specific expression profile. In sunflower roots, its transcripts are constitutively present but show robust upregulation (≥5-fold) following infection by the parasitic plant Orobanche cumana. This induction is spatially restricted to infection sites, suggesting localized defense deployment. Similarly, in gerbera, Class I defensins (GhPDF2.1–2.4) are strongly upregulated in roots inoculated with Phytophthora cryptogea, with GhPDF2.4 showing >10-fold induction within 24 hours [1] [7].
Mechanistically, defensin promoters contain cis-elements responsive to:
Table 2: Tissue-Specific Expression of Ha-DEF1 and Related Defensins Under Stress
Gene | Basal Expression | Induced Expression (Stress) | Fold Induction | Tissue Localization |
---|---|---|---|---|
Ha-DEF1 | Roots | Orobanche infection | ≥5-fold | Root apex, cortex |
GhPDF2.4 | Roots | Phytophthora inoculation | >10-fold | Root epidermis |
GhPDF1.5 | Petioles | Phytophthora inoculation | ~3-fold | Vascular tissues |
The Ha-DEF1 preproprotein includes three distinct domains:
GXCX₅C
(e.g., G[K/R]CRG[F/L]RRCFC
), essential for membrane permeabilization and antifungal activity. E. coli Expression
Ha-DEF1’s mature domain (without CTPP) has been successfully expressed in E. coli as a 6×His-tagged fusion protein. Key optimization strategies include:
Yeast Expression
Saccharomyces cerevisiae and Pichia pastoris are used for eukaryotic post-translational modifications. However, Ha-DEF1 expression faces challenges:
Table 3: Optimization Strategies for Ha-DEF1 Heterologous Expression
Parameter | E. coli System | Yeast System |
---|---|---|
Vector | pET-28a(+) with T7 promoter | pPICZαA with AOX1 promoter |
Tags | N-terminal 6×His | C-terminal c-Myc/6×His |
Purification | IMAC → Ion-exchange chromatography | Ni²⁺-affinity → Size exclusion |
Yield (Mature Peptide) | 15–20 mg/L | 2–5 mg/L |
Key Challenges | Inclusion bodies, proteolysis | Cytotoxicity, low secretion |
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